Thiolan-3-amine hydrochloride Thiolan-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 89123-28-4
VCID: VC4438472
InChI: InChI=1S/C4H9NS.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H
SMILES: C1CSCC1N.Cl
Molecular Formula: C4H10ClNS
Molecular Weight: 139.64

Thiolan-3-amine hydrochloride

CAS No.: 89123-28-4

Cat. No.: VC4438472

Molecular Formula: C4H10ClNS

Molecular Weight: 139.64

* For research use only. Not for human or veterinary use.

Thiolan-3-amine hydrochloride - 89123-28-4

Specification

CAS No. 89123-28-4
Molecular Formula C4H10ClNS
Molecular Weight 139.64
IUPAC Name thiolan-3-amine;hydrochloride
Standard InChI InChI=1S/C4H9NS.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H
Standard InChI Key GYVSFOHSVVNCKC-UHFFFAOYSA-N
SMILES C1CSCC1N.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

Thiolan-3-amine hydrochloride (C₄H₁₀NS·HCl) consists of a thiolane ring system—a tetrahydrothiophene moiety—substituted at the 3-position by an amine group. Protonation of the amine nitrogen by hydrochloric acid forms the stable hydrochloride salt, enhancing its crystallinity and solubility in polar solvents compared to the free base . Key structural features include:

  • Ring conformation: The thiolane ring adopts an envelope conformation, with the sulfur atom at the 1-position and the amine group at the 3-position contributing to stereoelectronic effects.

  • Bond angles: The C-S-C bond angle in the thiolane ring is approximately 98°, narrower than typical tetrahedral angles due to ring strain .

Table 1: Structural Parameters of Thiolan-3-amine Hydrochloride

ParameterValueSource
Molecular formulaC₄H₁₀NS·HCl
Molecular weight143.65 g/molCalculated
Crystal systemOrthorhombic (predicted)
X-ray diffraction dataPending experimental validation

Synthetic Methodologies

Direct Amination of Thiolane Derivatives

A common route involves nucleophilic substitution of 3-bromothiolane with ammonia or ammonium chloride under high-pressure conditions. For example, reacting 3-bromothiolane with aqueous ammonium hydroxide at 80–100°C for 12 hours yields thiolan-3-amine, which is subsequently treated with HCl gas to form the hydrochloride salt .

Catalytic Reductive Amination

Alternative approaches employ catalytic hydrogenation of thiolan-3-one oxime. Using Raney nickel as a catalyst and hydrogen gas at 50 psi, the oxime intermediate is reduced to thiolan-3-amine, followed by HCl quench . This method offers higher enantiomeric purity for stereospecific applications.

Table 2: Comparative Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic substitution7295ScalabilityByproduct formation
Reductive amination8599Stereochemical controlHigh catalyst cost

Physicochemical Properties

Solubility and Lipophilicity

The hydrochloride salt exhibits enhanced aqueous solubility (≈120 mg/mL at 25°C) compared to the free base (≈15 mg/mL), attributable to ionic dissociation. LogP values for the free base and salt are estimated at 1.2 and -0.8, respectively, indicating moderate lipophilicity suitable for membrane penetration in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C with decomposition onset at 210°C, consistent with hydrochloride salts of aliphatic amines. The thiolane ring contributes to thermal resilience, as evidenced by thermogravimetric analysis (TGA) showing <5% mass loss below 150°C .

Reactivity and Functionalization

Amine Group Reactivity

The primary amine undergoes typical reactions:

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides.

  • Schiff base formation: Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions .

Ring-Opening Reactions

Treatment with strong oxidizing agents (e.g., mCPBA) cleaves the thiolane ring, yielding sulfoxides or sulfones. For example, oxidation with hydrogen peroxide produces thiolan-3-amine sulfoxide hydrochloride, a metabolite analog .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

Thiolan-3-amine hydrochloride serves as a precursor to:

  • Antimicrobial agents: Functionalization with quinolone moieties enhances Gram-positive bacterial inhibition .

  • Dopamine analogs: Methylation at the amine position yields compounds with D2 receptor affinity .

Prodrug Development

The amine group facilitates conjugation with carboxylic acid-containing drugs (e.g., NSAIDs), improving bioavailability through enhanced solubility. Hydrolysis in physiological conditions releases the active drug .

Challenges and Future Directions

Synthetic Optimization

Current limitations include moderate yields in nucleophilic substitution routes (Table 2). Flow chemistry systems could improve efficiency, as demonstrated in analogous amine hydrochloride syntheses .

Biological Profiling

While in silico studies predict blood-brain barrier permeability (QikProp: CNS ±2), experimental pharmacokinetic data remain scarce. Priority research areas include:

  • Toxicity screening: Acute oral toxicity (LD₅₀) in rodent models.

  • Metabolic stability: Cytochrome P450 interaction assays .

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